molecular formula C2H7N3S B7801020 N-amino-N-methylcarbamimidothioic acid

N-amino-N-methylcarbamimidothioic acid

Cat. No.: B7801020
M. Wt: 105.17 g/mol
InChI Key: IIGQLQZSWDUOBI-UHFFFAOYSA-N
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Description

N-amino-N-methylcarbamimidothioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a methyl group, and a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-amino-N-methylcarbamimidothioic acid typically involves the reaction of methylamine with thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound. The use of automated systems ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: N-amino-N-methylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

N-amino-N-methylcarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-amino-N-methylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. It may also interact with proteins, altering their structure and function. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.

Comparison with Similar Compounds

N-amino-N-methylcarbamimidothioic acid can be compared with other similar compounds, such as:

    N-methylthiourea: Similar in structure but lacks the amino group.

    N-amino-N-methylurea: Similar but with an oxygen atom instead of sulfur.

    N-methylcarbamimidothioic acid: Lacks the amino group.

Uniqueness: The presence of both amino and methyl groups, along with the carbamimidothioic acid moiety, makes this compound unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-amino-N-methylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQLQZSWDUOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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